

Spectroscopic Characterization of Methyl 2-amino-2-phenylacetate hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-amino-2-phenylacetate hydrochloride*

Cat. No.: B045393

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Introduction

Methyl 2-amino-2-phenylacetate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is a chiral α -amino acid ester whose purity and structural integrity are paramount for drug development and manufacturing. Its chemical structure, comprising a phenyl group and a methyl ester attached to a stereocenter, with the amino group protonated as a hydrochloride salt, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is on not only presenting the spectral data but also elucidating the rationale behind the observed signals, thereby offering a comprehensive resource for researchers and scientists in the field.

The structural elucidation of **Methyl 2-amino-2-phenylacetate hydrochloride** is fundamental to quality control and reaction monitoring in synthetic processes. Spectroscopic techniques provide a non-destructive and highly sensitive means to confirm the identity, purity, and structure of the molecule. This guide will delve into the practical aspects of acquiring and interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **Methyl 2-amino-2-phenylacetate hydrochloride**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Methyl 2-amino-2-phenylacetate hydrochloride** typically exhibits four distinct signals corresponding to the aromatic protons, the methine proton, the amine protons, and the methyl ester protons.

Table 1: ¹H NMR Spectral Data for **Methyl 2-amino-2-phenylacetate hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4-7.6	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~5.2	Singlet	1H	Methine proton (α -CH)
~3.7	Singlet	3H	Methyl ester protons (OCH ₃)
Broad Signal	Singlet	3H	Ammonium protons (NH ₃ ⁺)

Note: The chemical shift of the ammonium protons can be variable and may exchange with residual water in the solvent.

Interpretation and Experimental Rationale:

The downfield chemical shift of the aromatic protons (~7.4-7.6 ppm) is a direct consequence of the deshielding effect of the benzene ring's π -system. The methine proton, directly attached to the stereocenter, appears as a singlet around 5.2 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing phenyl, ester, and ammonium groups. The methyl ester protons are observed as a sharp singlet at approximately 3.7 ppm, a characteristic region for such functional groups. The protons of the ammonium group (NH₃⁺) are often seen as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.

The integration of these signals (5:1:3:3) is a key diagnostic feature that confirms the relative number of protons in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for **Methyl 2-amino-2-phenylacetate hydrochloride**

Chemical Shift (δ) ppm	Assignment
~169	Carbonyl carbon (C=O)
~135	Quaternary aromatic carbon (ipso-C)
~129-130	Aromatic carbons (CH)
~57	Methine carbon (α -C)
~53	Methyl ester carbon (OCH ₃)

Interpretation and Experimental Rationale:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 169 ppm. The aromatic carbons resonate in the typical downfield region of 129-135 ppm. The methine carbon, attached to the nitrogen, oxygen, and phenyl group, is found around 57 ppm. The methyl carbon of the ester group appears at a characteristic chemical shift of about 53 ppm. The number and chemical shifts of these signals are in perfect agreement with the proposed structure.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of **Methyl 2-amino-2-phenylacetate hydrochloride** is as follows:

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Methyl 2-amino-2-phenylacetate hydrochloride**.
- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)). The choice of solvent is critical as it influences the chemical shifts and the observation of exchangeable protons. DMSO-d₆ is often preferred as it can slow down the exchange of the NH₃⁺ protons, allowing for their observation.
- Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
 - Tune and match the probe for the respective nucleus (¹H or ¹³C).
 - Shim the magnetic field to achieve good homogeneity, which is essential for sharp spectral lines.
- Data Acquisition:
 - For ¹H NMR:
 - Acquire a standard one-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - For ¹³C NMR:
 - Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
- A larger number of scans will be required due to the lower natural abundance of ^{13}C (e.g., 1024 or more).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain a pure absorption lineshape.
 - Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the ^1H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **Methyl 2-amino-2-phenylacetate hydrochloride** displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for **Methyl 2-amino-2-phenylacetate hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3000-3300	Strong, Broad	N-H stretching (of NH ₃ ⁺)
~1740	Strong, Sharp	C=O stretching (of ester)
~1600, ~1490	Medium	C=C stretching (of aromatic ring)
~1220	Strong	C-O stretching (of ester)
~700-750	Strong	C-H out-of-plane bending (monosubstituted benzene)

Interpretation and Experimental Rationale:

The most prominent feature in the IR spectrum is the strong, broad absorption in the 3000-3300 cm^{-1} region, which is characteristic of the N-H stretching vibrations of the ammonium salt (NH_3^+). The sharp and intense peak around 1740 cm^{-1} is a clear indicator of the carbonyl (C=O) group of the methyl ester. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1490 cm^{-1} . The strong absorption at approximately 1220 cm^{-1} corresponds to the C-O stretching of the ester linkage. Finally, the strong bands in the 700-750 cm^{-1} region are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

The following protocol outlines the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
 - Place a small amount of the solid **Methyl 2-amino-2-phenylacetate hydrochloride** powder onto the ATR crystal.
- Data Acquisition:
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural features. For a hydrochloride salt like **Methyl 2-amino-2-phenylacetate hydrochloride**, the analysis is typically performed on the free base, as the HCl is usually lost during the ionization process. The mass spectrum of the free base, Methyl 2-amino-2-phenylacetate, is therefore highly relevant.[\[1\]](#)

Expected Fragmentation Pattern:

The molecular ion of the free base ($C_9H_{11}NO_2$) has a molecular weight of 165.19 g/mol [\[1\]](#)

Under electron ionization (EI), the molecular ion ($[M]^{+}$) will undergo fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of Methyl 2-amino-2-phenylacetate

m/z	Proposed Fragment
165	$[C_9H_{11}NO_2]^{+}$ (Molecular Ion)
106	$[C_7H_8N]^{+}$ (Loss of $^{\cdot}COOCH_3$)
77	$[C_6H_5]^{+}$ (Phenyl cation)

Interpretation and Rationale:

The molecular ion peak at m/z 165 confirms the molecular formula of the free base. A major fragmentation pathway for α -amino esters is the cleavage of the bond between the α -carbon and the ester group. This results in the loss of a methoxycarbonyl radical ($^{\cdot}COOCH_3$, mass 59), leading to the formation of a stable benzylic iminium ion at m/z 106. This fragment is often the base peak in the spectrum.[\[1\]](#) Further fragmentation of the phenyl-containing fragments can lead to the phenyl cation at m/z 77.

Experimental Protocol: Mass Spectrometry (GC-MS)

The following is a general protocol for acquiring a mass spectrum of the free base using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

- Sample Preparation:

- Prepare a dilute solution of the free base (Methyl 2-amino-2-phenylacetate) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The hydrochloride salt can be converted to the free base by neutralization with a mild base and extraction.
- Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS system.

- GC Separation:

- Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.
- Employ a temperature program that allows for the elution of the compound as a sharp peak.

- MS Detection:

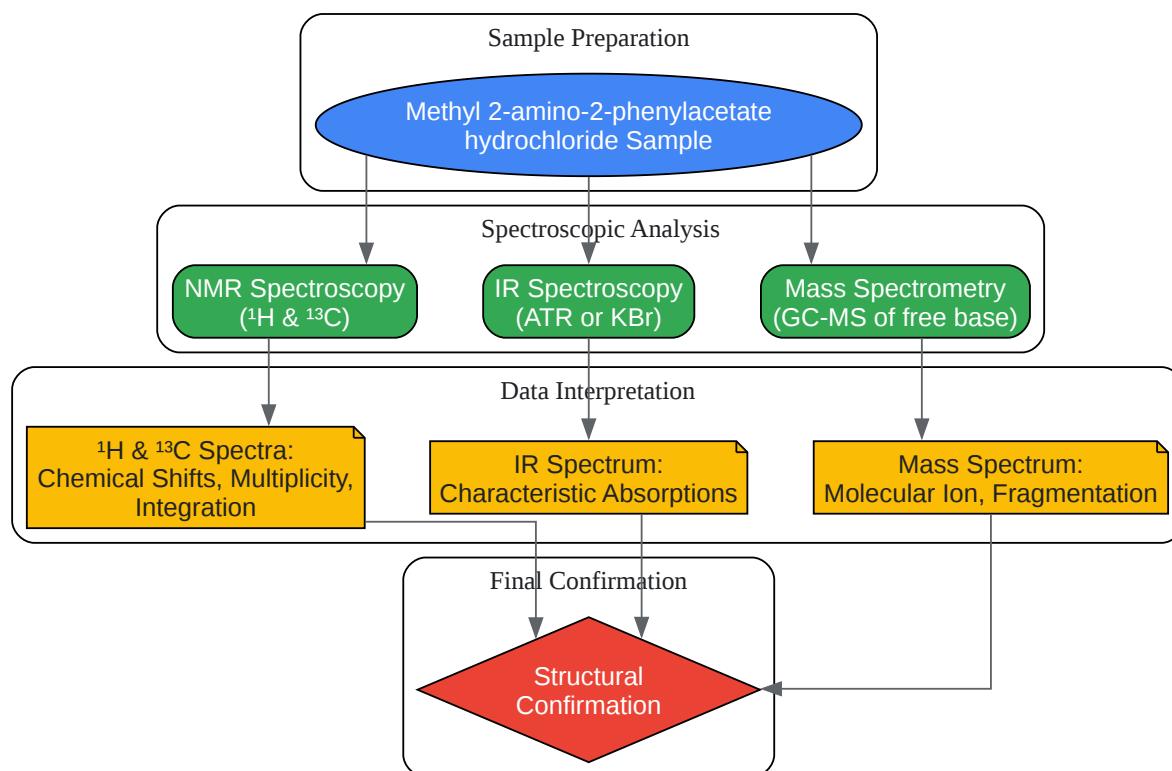
- The eluent from the GC column is introduced into the ion source of the mass spectrometer.
- Use a standard electron ionization energy of 70 eV.
- Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-200).

- Data Analysis:

- Identify the peak corresponding to Methyl 2-amino-2-phenylacetate in the total ion chromatogram (TIC).
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with library spectra for confirmation.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **Methyl 2-amino-2-phenylacetate hydrochloride** is outlined below.



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Caption: Workflow for the spectroscopic characterization of **Methyl 2-amino-2-phenylacetate hydrochloride**.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **Methyl 2-amino-2-phenylacetate hydrochloride**. Each technique offers unique and complementary information that, when considered together, confirms the molecular structure, the presence of key functional groups, and the molecular weight. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important pharmaceutical intermediate. Adherence to rigorous experimental procedures and a thorough understanding of the principles behind spectral interpretation are essential for maintaining the highest standards of scientific integrity in drug development and manufacturing.

References

- PubChem. D-Phenylglycine methyl ester hydrochloride. PubChem Compound Summary for CID 12247453. [\[Link\]](#)
- PubChem. **Methyl 2-amino-2-phenylacetate hydrochloride**. PubChem Compound Summary for CID 12247454. [\[Link\]](#)
- PubChem. (S)-(+)-2-Phenylglycine methyl ester hydrochloride. PubChem Compound Summary for CID 2827638. [\[Link\]](#)
- Wiley-VCH. Supporting Information for Asymmetric Synthesis of α -Substituted α -Amino Acids. [\[Link\]](#)
- ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [\[Link\]](#)
- ACS Publications. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands. ACS Omega 2017, 2, 7, 3444–3455. [\[Link\]](#)
- PubChem. Methyl phenylglycine. PubChem Compound Summary for CID 117324. [\[Link\]](#)
- Chem LibreTexts.

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Sources

- 1. Methyl phenylglycine | C9H11NO2 | CID 117324 - PubChem [pubchem.ncbi.nlm.nih.gov]
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